![molecular formula C18H30ClNO3 B589765 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride CAS No. 1329808-49-2](/img/structure/B589765.png)

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride

説明

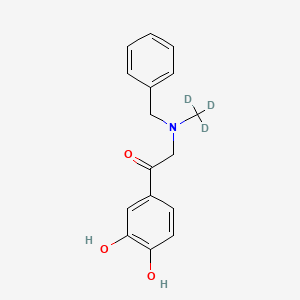

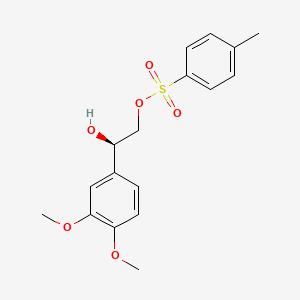

“4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is a chemical compound with the molecular formula C18H24D6ClNO3 and a molecular weight of 349.93 .

Molecular Structure Analysis

The molecular structure of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is based on its molecular formula, C18H24D6ClNO3. It includes a benzoic acid group (C6H5COOH) attached to a propoxy group (C3H7O) and a dibutylamino group (C8H18N) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” include a molecular weight of 343.9 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 12 . It has an exact mass of 343.1914215 g/mol and a monoisotopic mass of 343.1914215 g/mol .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. The deuterium-labeled version (d6) of the compound allows for more accurate mass spectrometry analysis by acting as an internal standard that can help differentiate between closely related protein molecules .

Chemical Synthesis

In chemical synthesis , the compound serves as a precursor or an intermediate. Its structure is particularly useful in synthesizing complex organic molecules that may have pharmaceutical applications. The deuterium atoms can be used to trace the path of the compound through a reaction sequence .

NMR Spectroscopy

NMR spectroscopy: benefits from the use of deuterium-labeled compounds like this one. Deuterium has different magnetic properties compared to hydrogen, which makes it useful in NMR studies to analyze the molecular structure and dynamics .

Drug Development

The compound’s role in drug development is significant. It can be used to study drug-protein interactions, as well as in the development of drug delivery systems where the compound’s lipophilic tail may interact with lipid membranes or carriers .

Material Science

In material science , the compound can be used to modify the surface properties of materials. For example, it could be used to create hydrophobic coatings or to alter the electrical properties of a surface .

Analytical Chemistry

For analytical chemistry , the compound is used as a reference standard to calibrate instruments and validate methods, especially in chromatography where its unique properties can help in the separation of complex mixtures .

Pharmacokinetics

In pharmacokinetics , the compound can be used to study the metabolism of drugs. The deuterium atoms allow researchers to track the compound through various metabolic pathways without affecting the overall pharmacodynamics .

Environmental Testing

Lastly, in environmental testing , the compound can be used as a tracer to study the environmental fate of similar organic compounds. Its stability and detectability make it suitable for monitoring the presence of organic pollutants in various ecosystems .

作用機序

The mechanism of action of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is not specified in the retrieved resources. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a pharmaceutical drug, or a material in industrial processes .

Safety and Hazards

The safety information for “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

特性

IUPAC Name |

4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBWGNCINCLCP-XVDDJZHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)